5-(2,5-dimethoxyphenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2,5-dimethoxyphenyl)-6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a furo[2,3-d]pyrimidine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where a dimethoxyphenyl group is introduced onto the core structure.
Attachment of the dimethylphenylamino group: This can be done through an amination reaction, where the amino group is introduced onto the core structure.
Final modifications: Additional functional groups, such as the dimethyl groups, are introduced through various organic reactions, including alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethoxyphenyl)-6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be used to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl groups, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-[2-(2,5-Dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidine-2,4-diamine: This compound shares a similar core structure but has different substituents, leading to different properties and applications.
2,5-Dimethoxy-3,4-dimethylphenethylamine: Another compound with a similar phenyl group but different overall structure and properties.
Uniqueness
5-(2,5-dimethoxyphenyl)-6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-6-(2,4-dimethylanilino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O5/c1-13-7-9-17(14(2)11-13)25-21-19(16-12-15(30-5)8-10-18(16)31-6)20-22(28)26(3)24(29)27(4)23(20)32-21/h7-12,25H,1-6H3 |
InChI Key |
BRBJGGITMIKYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=C(C=CC(=C4)OC)OC)C |
Origin of Product |
United States |
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